(4-tert-butylpyridin-2-yl)methanol: Technical Profile & Application Guide
(4-tert-butylpyridin-2-yl)methanol: Technical Profile & Application Guide
The following technical guide details the chemical properties, synthesis, and applications of (4-tert-butylpyridin-2-yl)methanol , a specialized pyridine derivative used as a building block in medicinal chemistry and coordination catalysis.
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Executive Summary
(4-tert-butylpyridin-2-yl)methanol (CAS: 67141-18-8) is a bifunctional pyridine scaffold featuring a bulky tert-butyl group at the C4 position and a hydroxymethyl handle at C2.[1] This structural arrangement imparts unique steric shielding and lipophilicity compared to unsubstituted 2-pyridinemethanol.[1] It serves as a critical intermediate in the synthesis of TRPV3 antagonists , PyOx (pyridine-oxazoline) ligands for asymmetric catalysis, and supramolecular metal complexes. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and reactivity profile.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (4-tert-butylpyridin-2-yl)methanol |
| Common Names | 2-Hydroxymethyl-4-tert-butylpyridine; 4-t-Butyl-2-pyridylcarbinol |
| CAS Number | 67141-18-8 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| SMILES | CC(C)(C)C1=CC(=NC=C1)CO |
Physical Properties
| Property | Value / Description | Notes |
| Physical State | Viscous oil or low-melting solid | Tends to solidify upon standing or high purity.[1] |
| Melting Point | ~55–65 °C (Predicted) | Analogue Note: 2-Pyridinemethanol mp is 58–60 °C. |
| Boiling Point | 130–135 °C @ 1 mmHg | High boiling point due to H-bonding.[1] |
| Density | ~1.02 g/mL | Estimated based on functional group contribution.[1] |
| pKa (Conj. Acid) | 5.2 – 5.5 | Lower than 4-t-butylpyridine (5.[1]99) due to electron-withdrawing -CH₂OH.[1] |
| LogP | ~2.1 | Enhanced lipophilicity vs. 2-pyridinemethanol (LogP ~0.5).[1] |
Synthetic Methodologies
The synthesis of (4-tert-butylpyridin-2-yl)methanol generally follows two primary strategies: Reduction of the Ester (Laboratory Scale) or the Boekelheide Rearrangement (Industrial/Scale-up).[1]
Method A: Reduction of Methyl 4-tert-butylpicolinate (Recommended Lab Route)
This method is preferred for its operational simplicity and high yield.[1]
Precursor: Methyl 4-tert-butylpicolinate (derived from 4-tert-butylpyridine via oxidation/cyanation or radical carboxylation).[1]
Protocol:
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Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).
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Dissolution: Dissolve methyl 4-tert-butylpicolinate (10.0 mmol) in anhydrous THF (50 mL) and cool to 0 °C.
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Reduction: Cautiously add Lithium Aluminum Hydride (LiAlH₄) (1.0 equiv, 10.0 mmol) or Sodium Borohydride (NaBH₄) (excess, in MeOH) portion-wise.
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Note: LiAlH₄ provides faster kinetics; NaBH₄ is safer but requires MeOH/EtOH solvent.[1]
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Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).[2]
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Quench: Cool to 0 °C. Perform Fieser workup (add water, then 15% NaOH, then water) to precipitate aluminum salts.
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Isolation: Filter salts, dry filtrate over Na₂SO₄, and concentrate in vacuo.
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Purification: Flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).
Method B: Boekelheide Rearrangement (Mechanism & Scale-Up)
This route functionalizes the C2 position of the parent 4-tert-butylpyridine without requiring a pre-existing ester group.[1]
Mechanism Visualization: The pathway involves N-oxidation, acylation, and a sigmatropic rearrangement to install the oxygen at the benzylic (C2) position.
Figure 1: The Boekelheide Rearrangement sequence for installing the hydroxymethyl group.
Reactivity & Coordination Chemistry[1]
Bifunctional Reactivity
The compound possesses two distinct reactive centers:[1]
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Pyridine Nitrogen: Nucleophilic and basic.[1] Can be alkylated (quaternized) or oxidized to N-oxide.[1] The tert-butyl group exerts a +I (inductive) effect, slightly increasing basicity compared to unsubstituted analogues, though the C2-hydroxymethyl group counteracts this via -I effect.[1]
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Hydroxyl Group: Primary alcohol.[1] Susceptible to:
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Oxidation: To 4-tert-butylpicolinaldehyde (using MnO₂ or Swern) or 4-tert-butylpicolinic acid.[1]
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Substitution: Conversion to alkyl chloride (SOCl₂) or bromide (PBr₃) for nucleophilic displacement.
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Coordination Mode
(4-tert-butylpyridin-2-yl)methanol acts as a bidentate N,O-donor ligand .[1] Upon deprotonation, the alkoxide forms neutral complexes; as a neutral alcohol, it forms cationic chelates.
Applications in Drug Development & Catalysis[1]
Medicinal Chemistry (TRPV3 Antagonists)
The 4-tert-butyl group is a classic bioisostere for lipophilic bulk, often used to fill hydrophobic pockets in receptor binding sites.[1]
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Case Study: In the development of TRPV3 antagonists for neuropathic pain, the (pyridin-2-yl)methanol scaffold serves as the polar "head" group, while the tert-butyl group enhances membrane permeability and metabolic stability by blocking para-position oxidation.[1]
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Mechanism: The hydroxyl group often engages in H-bonding with receptor residues (e.g., serine or threonine), while the pyridine ring engages in pi-stacking.[1]
Ligand Synthesis (PyOx & Bipyridines)
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PyOx Ligands: Oxidation of the alcohol to the nitrile, followed by condensation with amino alcohols, yields Pyridine-Oxazoline (PyOx) ligands. The tert-butyl group induces strong steric differentiation, crucial for enantioselective catalysis (e.g., asymmetric conjugate additions).
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Bipyridines: The compound can be dimerized or coupled to form 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), a ubiquitous ligand in Iridium-catalyzed C-H borylation and photoredox catalysis.[1]
Safety & Handling (MSDS Summary)
| Hazard Category | Classification | Precaution |
| Acute Toxicity | Oral/Dermal (Category 4) | Harmful if swallowed.[1] Wear nitrile gloves.[1] |
| Skin/Eye | Irritant (Category 2) | Causes skin and serious eye irritation. |
| Storage | Hygroscopic | Store under inert atmosphere (N₂) in a cool, dry place. |
| Incompatibility | Strong Oxidizers | Avoid contact with peroxides, acid chlorides, and anhydrides. |
Disposal: Dispose of as hazardous organic waste containing nitrogen.[1] Do not release into drains.[1]
References
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Synthesis & Properties: PubChem Compound Summary for CID 18799645, (4-tert-butylpyridin-2-yl)methanol. National Center for Biotechnology Information (2025). Link
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TRPV3 Antagonists: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry (2016). Link
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Boekelheide Rearrangement: Rearrangement of 2-Methylpyridine N-oxide to 2-Hydroxymethylpyridine. Organic Syntheses, Coll. Vol. 4, p.582. Link
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PyOx Ligand Synthesis: A Scalable Synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole Ligand. Beilstein Journal of Organic Chemistry (2014). Link
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Parent Compound Data: 4-tert-Butylpyridine Safety Data Sheet. Sigma-Aldrich.[1] Link
